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Introduction

Osimertinib (AZD9291) is a third-generation, irreversible epidermal growth factor receptor
(EGFR) tyrosine kinase inhibitor (TKI) that has become a cornerstone in the treatment of non-
small cell lung cancer (NSCLC), particularly in patients with EGFR T790M resistance
mutations.[1][2] Like many pharmaceuticals, osimertinib is metabolized in the body into various
compounds. Among these, AZ-5104, a des-methyl metabolite, has been identified as a
pharmacologically active agent that significantly contributes to the overall therapeutic effect and
potential toxicity profile of the parent drug.[3][4] This technical guide provides an in-depth
analysis of AZ-5104, covering its metabolism, pharmacokinetics, pharmacodynamics, and the
experimental methodologies used for its characterization.

Metabolism of Osimertinib to AZ-5104

AZ-5104 is formed through the N-demethylation of the indole N-methyl group on the osimertinib
molecule.[5][6] In humans, this metabolic conversion is primarily mediated by the cytochrome
P450 enzymes CYP3A4 and CYP3AS in the liver.[7][8][9] Preclinical studies have revealed
species-specific differences in metabolism; for instance, the murine Cyp2d gene cluster plays a
more dominant role in mice.[7] AZ-5104 is one of two major circulating active metabolites, the
other being AZ7550, which is formed by demethylation of the terminal amine.[5][7] Both
metabolites are further metabolized, predominantly by CYP3A enzymes.[7][9]
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Caption: Metabolic conversion of osimertinib to its active metabolites, AZ-5104 and AZ7550.

Pharmacokinetics and Distribution

Following oral administration of osimertinib, AZ-5104 circulates in plasma at levels
approximately 10% of the parent compound at steady state.[5] In preclinical mouse models,
plasma concentrations of AZ-5104 have been observed to be up to 33% of osimertinib three
hours after dosing.[10]
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A critical aspect of its pharmacokinetic profile is its distribution. While osimertinib effectively
penetrates the blood-brain barrier, AZ-5104 shows markedly limited brain accumulation.[11][12]
[13] This suggests that the central nervous system activity of osimertinib therapy is primarily
driven by the parent drug. Conversely, higher systemic exposure to AZ-5104 has been
associated with an increased incidence of adverse events, such as diarrhea and other grade =
2 toxicities, underscoring its clinical relevance for safety monitoring.

Pharmacodynamics and Biological Activity

AZ-5104 functions as a potent, irreversible inhibitor of EGFR, retaining the same covalent
binding mechanism as osimertinib.[3] Preclinical studies consistently demonstrate that AZ-5104
is more potent than its parent compound against mutant forms of EGFR. However, this
increased potency comes at the cost of reduced selectivity against wild-type EGFR (WT-
EGFR), which is believed to contribute to some of the dose-limiting toxicities observed with
osimertinib therapy.[3][6][10]

Data Presentation: Quantitative Activity of AZ-5104

The inhibitory activity of AZ-5104 has been quantified through various biochemical and cellular
assays. The tables below summarize key IC50 values, representing the concentration of the
inhibitor required to reduce enzyme activity or cell viability by 50%.

Table 1: Biochemical IC50 Values of AZ-5104 Against EGFR and Related Kinases

Target Kinase Mutation IC50 (nM)
EGFR L858R/T790M 1

EGFR L858R 6

EGFR L861Q 1

EGFR Wild-Type 25

ErbB4 Wild-Type 7

Data sourced from MedchemExpress and Selleck Chemicals.[14][15]
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Table 2: Cellular IC50 Values of AZ-5104 for Inhibition of EGFR Phosphorylation and Cell
Viability

EGFR Mutation

Cell Line e Assay Endpoint IC50 (nM)
NCI-H1975 L858R/T790M p-EGFR Inhibition 2
NCI-H1975 L858R/T790M Cell Viability 3.3
PC-9VanR Exon 19 del/T790M p-EGFR Inhibition 1

PC-9 Exon 19 del p-EGFR Inhibition 2

PC-9 Exon 19 del Cell Viability 2.6

LoVo Wild-Type p-EGFR Inhibition 33
NCI-H2073 Wild-Type p-EGFR Inhibition 53

Calu-3 Wild-Type Cell Viability 80

Data sourced from BioCrick and Selleck Chemicals.[10][15]

In vivo studies using xenograft models have confirmed the potent anti-tumor activity of AZ-
5104. When administered directly, AZ-5104 effectively induces significant and sustained tumor
regression in mice bearing EGFR-mutant tumors, demonstrating that it is not merely a
bystander metabolite but a key contributor to the overall efficacy of osimertinib.[10][15][16]

Signaling Pathway Modulation
Primary EGFR Pathway Inhibition

The primary mechanism of action for AZ-5104 is the inhibition of the EGFR signaling cascade.
By covalently binding to the cysteine residue (C797) in the ATP-binding pocket of mutant
EGFR, it blocks receptor autophosphorylation.[17] This action prevents the activation of critical
downstream pro-survival pathways, including the RAS-RAF-MEK-ERK and PI3K-Akt-mTOR
pathways, ultimately leading to an inhibition of cell proliferation and induction of apoptosis in
cancer cells.[18][19]
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Caption: AZ-5104 irreversibly inhibits mutant EGFR, blocking downstream signaling.
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Off-Target Signaling Effects

Recent research has uncovered a dichotomous role for AZ-5104 concerning the RORy and
RORYyT nuclear receptors, which are crucial for the differentiation of Th17 lymphocytes.[20]
While it can act as an RORy agonist at low micromolar concentrations, it also inhibits the SRC-
ERK-STAT3 signaling pathway in differentiating Th17 cells. This inhibition leads to a
downregulation of RORYT expression and a reduction in Th17-related cytokine production,
suggesting potential immunomodulatory effects that are independent of EGFR inhibition.[20]
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Caption: AZ-5104 inhibits the SRC-ERK-STAT3 pathway in differentiating Th17 cells.[20]
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Experimental Protocols
Protocol 1: In Vitro Kinase Assay for IC50 Determination

This protocol outlines a method to determine the biochemical potency of AZ-5104 against
recombinant EGFR.

» Reaction Mixture Preparation: Prepare a kinase reaction buffer (e.g., Tris-HCI, MgClz, MnClz,
DTT).

e Compound Dilution: Perform a serial dilution of AZ-5104 in DMSO to create a range of
concentrations (e.g., 0.1 nM to 10 pM).

o Assay Plate Setup: In a 96-well filter plate, add the reaction buffer, a specific peptide
substrate for EGFR, and the diluted AZ-5104.

e Kinase Reaction Initiation: Add recombinant EGFR enzyme (e.g., EGFR L858R/T790M) to
each well to start the reaction.

e Phosphorylation: Add radiolabeled ATP (e.g., [y-33P]JATP) and incubate the plate at room
temperature for a specified time (e.g., 60-120 minutes) to allow for substrate
phosphorylation.

o Reaction Termination: Stop the reaction by adding phosphoric acid.
e Washing: Wash the filter plate to remove unbound ATP.

o Detection: Measure the radioactivity retained on the filter, corresponding to the
phosphorylated substrate, using a scintillation counter.

o Data Analysis: Plot the percentage of inhibition against the logarithm of the AZ-5104
concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50
value.[15][21]
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Workflow: In Vitro Kinase Assay
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Caption: Experimental workflow for determining the biochemical IC50 of AZ-5104.

Protocol 2: Cellular EGFR Phosphorylation Assay via
Western Blot

This protocol details the assessment of AZ-5104's ability to inhibit EGFR phosphorylation in a
cellular context.

o Cell Culture: Culture EGFR-mutant human cancer cells (e.g., NCI-H1975) in appropriate
media until they reach 70-80% confluency.

e Serum Starvation: To reduce basal signaling, starve the cells in serum-free media for 12-24
hours.

¢ Inhibitor Treatment: Treat the cells with various concentrations of AZ-5104 for a defined
period (e.g., 1-4 hours).

e Ligand Stimulation (Optional): Stimulate the cells with EGF (e.g., 100 ng/mL for 15 minutes)
to induce maximal EGFR phosphorylation.

e Cell Lysis: Wash cells with ice-cold PBS and lyse them on ice using RIPA buffer
supplemented with protease and phosphatase inhibitors.

¢ Protein Quantification: Clear the lysates by centrifugation and determine the protein
concentration of the supernatant using a BCA protein assay.

o Sample Preparation: Normalize protein concentrations for all samples and add Laemmli
sample buffer. Boil at 95-100°C for 5 minutes to denature the proteins.
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o SDS-PAGE: Load 20-30 pg of protein per lane onto a polyacrylamide gel and perform
electrophoresis to separate proteins by size.

o Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

e Immunoblotting:

o Block the membrane with 5% BSA or non-fat milk in TBST.

o Incubate overnight at 4°C with a primary antibody specific for phosphorylated EGFR (p-
EGFR).

o Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour
at room temperature.

o Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein
bands using an imaging system.

 Stripping and Reprobing: Strip the membrane and reprobe with antibodies for total EGFR
and a loading control (e.g., B-actin) to ensure equal protein loading.

e Analysis: Quantify band intensity using densitometry to determine the reduction in p-EGFR
relative to total EGFR.[18][19][22]
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Workflow: Cellular p-EGFR Western Blot
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Caption: Experimental workflow for analyzing cellular p-EGFR levels via Western Blot.
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Conclusion

AZ-5104 is a critical active metabolite of osimertinib, characterized by its potent, irreversible
inhibition of mutant EGFR. It plays a dual role, contributing significantly to the anti-tumor
efficacy of osimertinib while also being implicated in its off-target toxicities due to a reduced
selectivity margin against wild-type EGFR.[3][6] A thorough understanding of the distinct
pharmacokinetic and pharmacodynamic profiles of active metabolites like AZ-5104 is
paramount for optimizing drug design, predicting clinical outcomes, and managing the safety of
targeted cancer therapies. The continued investigation into its unique biological activities,
including potential immunomodulatory effects, will further refine our understanding of
osimertinib's complex in vivo behavior.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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